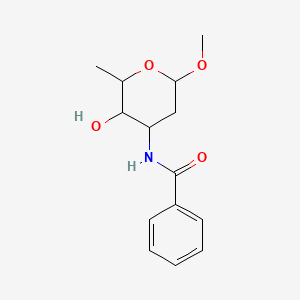
alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy-: is a complex organic compound that belongs to the class of hexopyranosides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy- typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of the benzoylamino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy- involves its interaction with specific molecular targets and pathways. The benzoylamino group may play a crucial role in binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy- include other hexopyranosides with different substituents and functional groups. Examples include:
- Alpha-L-Lyxo-Hexopyranoside, methyl 3,4-diamino-2,3,4,6-tetradeoxy-
- Alpha-L-Lyxo-Hexopyranoside, methyl 3,4-dihydroxy-2,3,4,6-tetradeoxy-
Uniqueness
The uniqueness of alpha-L-Lyxo-Hexopyranoside, methyl 3-(benzoylamino)-2,3,6-trideoxy- lies in its specific structure, which includes the benzoylamino group and the trideoxy configuration. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64429-66-9 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)benzamide |
InChI |
InChI=1S/C14H19NO4/c1-9-13(16)11(8-12(18-2)19-9)15-14(17)10-6-4-3-5-7-10/h3-7,9,11-13,16H,8H2,1-2H3,(H,15,17) |
InChI Key |
LVWXNMFBEPMGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC)NC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















